1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thienoimidazole core, which is characterized by the presence of sulfur and nitrogen atoms in its ring structure. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions associated with platelet aggregation.
The primary source of information regarding this compound includes patents and scientific literature that detail its synthesis, properties, and applications. Notably, the patent AU2004284098A1 describes methods for using related compounds to inhibit platelet aggregation and treat thrombosis-related disorders .
This compound falls under the category of heterocyclic compounds due to its cyclic structure containing atoms other than carbon. Specifically, it can be classified as an imidazole derivative, which is known for its biological activity. The presence of the thieno group further categorizes it within sulfur-containing heterocycles.
The synthesis of 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step reactions that may include:
Technical details regarding specific reagents and conditions used in these reactions can be found in detailed synthetic protocols in chemical literature.
The molecular structure of 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be represented by its chemical formula . The structural features include:
The compound's molecular weight is approximately 270.32 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide SMILES notation and InChI strings for computational modeling.
The reactions involving 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide primarily focus on its interactions with biological targets:
Technical details regarding these reactions include kinetic studies and assays that measure the efficacy of inhibition in vitro and in vivo.
The mechanism by which 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its pharmacological effects involves:
Data from pharmacological studies indicate that this compound effectively reduces thrombus formation without significantly affecting bleeding time.
Relevant data from material safety data sheets (MSDS) and peer-reviewed articles provide insights into handling precautions and stability assessments.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3